9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Description
Properties
IUPAC Name |
9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSQTIEZXJTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329883 | |
| Record name | 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-46-8 | |
| Record name | 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile typically involves a multi-step process starting from appropriate cyclic ketones, cyano-containing precursors, and benzyl-substituted amines or piperidines. The key steps include:
- Formation of the spirocyclic core via condensation and cyclization reactions.
- Introduction of the benzyl group at the nitrogen atom.
- Installation of the dioxo (keto) groups and dicarbonitrile functionalities.
Detailed Preparation Procedure
Step 1: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Intermediate
- A mixture of N-benzylpiperidine and cyano-containing reagents is reacted under controlled conditions to form the spirocyclic dione intermediate.
- The reaction is typically carried out in an organic solvent such as methanol or dichloromethane with a base like triethylamine to facilitate cyclization.
- The reaction temperature is maintained between 25°C and 30°C for several hours (e.g., 8 hours) to ensure complete conversion.
- The product is isolated by filtration after acidification and washing steps, yielding a white solid with high purity.
Step 2: Formation of this compound
- The intermediate is further reacted with cyanoacetamide and ethyl cyanoacetate in the presence of triethylamine in methanol.
- The reaction proceeds via a Mannich-type aminomethylation or condensation mechanism, forming the dicarbonitrile groups at positions 1 and 5.
- The mixture is stirred for 8 hours at 25–30°C, then cooled and acidified to precipitate the final product.
- The crude product is filtered, washed, and dried to yield the target compound with yields reported around 88%.
Alternative Synthetic Routes and Modifications
Aminomethylation of Guareschi Imides:
Research has shown that aminomethylation of this compound hydrochloride with primary aliphatic amines and formaldehyde leads to substituted derivatives, indicating the versatility of the core compound in further functionalization.Hydrogenation and Protection Steps:
In some synthetic schemes, the benzylated spiro compound undergoes protection (e.g., Boc protection) and catalytic hydrogenation to modify the nitrogen substituents or to prepare derivatives for further synthetic applications.Use of Lithium Aluminium Hydride (LiAlH4):
Reduction of the dioxo groups or other functional groups in the spiro compound can be achieved using LiAlH4 in anhydrous tetrahydrofuran under reflux conditions, followed by workup and purification.
Reaction Conditions and Yields
Research Findings and Analytical Data
- The compound exhibits a melting point range of approximately 202–210°C, indicating good purity and crystallinity.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity during synthesis.
- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and substitution pattern of the synthesized compound and its derivatives.
- The aminomethylation reaction expands the chemical space of this scaffold, allowing for the synthesis of 7-substituted spiro derivatives with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Aminomethylation: This reaction involves the addition of an aminomethyl group to the compound, typically using formaldehyde and primary amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive sites on the spirocyclic structure.
Common Reagents and Conditions
Formaldehyde: Used in aminomethylation reactions.
Primary Aliphatic Amines: React with the compound to form aminomethylated derivatives.
Hydrochloric Acid: Used to acidify the reaction mixture and facilitate product formation.
Major Products Formed
The major products formed from these reactions include various aminomethylated derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticonvulsant, analgesic, and sedative agents.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound has been studied for its antiarthritic and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The exact molecular targets are not fully elucidated, but the compound is known to modulate biological pathways related to its observed pharmacological effects .
Comparison with Similar Compounds
Structural Analogs in the Diazaspiro Family
The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis with key analogs:
Key Observations :
- Ring Size and Flexibility : The diazaspiro[5.5]undecane core (11-membered ring) in the target compound allows greater conformational flexibility compared to diazaspiro[4.5]decane (10-membered ring) analogs. This flexibility may influence binding to biological targets .
- Functional Groups: The dual nitrile and dioxo groups in the target compound may contribute to hydrogen bonding and dipole interactions, whereas dione analogs (e.g., 6a–x in ) prioritize keto-enol tautomerism for bioactivity.
Comparison with Diazaspiro[4.5]decane Derivatives
- Key Step: Diazaspiro[4.5]decane derivatives (e.g., 6a–l in ) are synthesized via N-cyanomethylation and cyclization, yielding compounds with anticonvulsant EC₅₀ values as low as 0.8 mg/kg in mouse models .
Pharmacological and Antimicrobial Activity
- Anticonvulsant Potential: Diazaspiro[4.5]decane and [5.5]undecane diones (e.g., 6m–x in ) exhibit significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The absence of a dione moiety in the target compound suggests divergent bioactivity .
- Antimicrobial Activity: Pyridine dicarbonitrile derivatives (e.g., 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile) show inhibition zones of 12.0–16.0 mm against gram-positive bacteria and Candida spp. . While the target compound shares nitrile groups, its spirocyclic structure may limit similar antimicrobial effects.
Biological Activity
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS No. 189333-46-8) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.36 g/mol
- Structure : The compound features a diazaspiro structure which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the diazaspiro family exhibit various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. Specifically, this compound has been studied for its effects on metabolic disorders and neurotransmitter systems.
Pharmacological Effects
- Obesity and Metabolic Disorders :
- Pain Management :
-
Neuropharmacology :
- Research indicates that diazaspiro compounds can act as antagonists at the GABA_A receptor, which is crucial for neurotransmission and can affect mood and anxiety levels .
- Specific studies have highlighted the potential of these compounds in treating psychotic disorders due to their modulatory effects on neurotransmitter systems.
The biological activity of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane is attributed to several mechanisms:
- GABA_A Receptor Interaction : Compounds with similar structures have been shown to act as competitive antagonists at GABA_A receptors, influencing inhibitory neurotransmission and potentially alleviating anxiety-related behaviors .
- Inhibition of Inflammatory Pathways : Some studies suggest that the compound may inhibit key inflammatory mediators, thus contributing to its analgesic effects.
Case Studies
Several case studies have explored the efficacy of compounds related to 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multicomponent reactions involving cyclohexanone, malononitrile, and substituted tricyano derivatives. For example, Kurskova et al. (2021) reported a sequential reaction using cyclohexanone, malononitrile, and 2-aminopropene-1,1,3-tricarbonitrile in ethanol with KOH or NaOEt as base . Optimization involves adjusting solvent polarity (e.g., ethanol vs. benzene), base strength, and reaction time to maximize yield. Monitoring via TLC and HPLC ensures intermediate purity.
Q. How can researchers characterize the physicochemical properties of this spirocyclic compound?
- Methodological Answer : Key properties include:
Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?
- Methodological Answer :
- ¹H NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and spirocyclic CH₂ groups (δ 1.5–2.5 ppm).
- ¹³C NMR : Carbonitrile carbons appear at δ 110–120 ppm; carbonyls (C=O) at δ 170–180 ppm .
- X-ray Crystallography : Resolve spirocyclic conformation using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can reaction mechanisms for functionalization (e.g., aminomethylation) be elucidated?
- Methodological Answer : Kurskova et al. (2021) demonstrated aminomethylation using primary amines and excess formaldehyde under mild acidic conditions. Mechanistic studies involve:
- DFT Calculations : Map transition states for amine-formaldehyde adduct formation.
- Isotopic Labeling : Track ¹³C-formaldehyde incorporation via LC-MS .
- Kinetic Profiling : Monitor intermediates by quenching aliquots at timed intervals and analyzing via HPLC .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., missing melting points)?
- Methodological Answer :
- Predictive Tools : Use software like ChemAxon or ACD/Labs to estimate melting points from molecular descriptors.
- Experimental Validation : Perform DSC with a heating rate of 10 °C/min under N₂ atmosphere. Cross-validate with hot-stage microscopy .
Q. What strategies are effective for studying structure-activity relationships (SAR) of spirocyclic analogs?
- Methodological Answer :
- Analog Synthesis : Replace the benzyl group with cyclohexyl (BLD Pharm, 2024) or fluorobenzyl moieties to assess steric/electronic effects .
- Biological Assays : Test antimicrobial activity using MIC assays against Gram± bacteria (see structural analogs in ) .
- Computational Docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina .
Q. How can crystallographic data resolve conformational ambiguities in the spirocyclic core?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL-2018 with TWIN/BASF commands for twinned crystals. Analyze puckering parameters via Cremer-Pople coordinates ( ) .
- Validation : Check Ramachandran plots and R-factors (R1 < 5%) .
Contradiction Analysis & Troubleshooting
Q. How to resolve conflicting yields in scaled-up syntheses?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic steps (e.g., tricyano addition) to improve heat dissipation.
- Byproduct Analysis : Identify side products (e.g., dimerization) via HRMS and adjust stoichiometry .
Q. Why might aminomethylation reactions fail under reported conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
